molecular formula C8H10N2O2 B096667 3-Amino-4-methoxybenzamide CAS No. 17481-27-5

3-Amino-4-methoxybenzamide

Cat. No.: B096667
CAS No.: 17481-27-5
M. Wt: 166.18 g/mol
InChI Key: INCJNDAQNPWMPZ-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybenzamide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3-nitro-4-methoxybenzoic acid with aniline under specific reaction conditions. The nitro group is reduced to an amino group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalytic hydrogenation to reduce the nitro group to an amino group. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 3-amino-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target molecules, influencing their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylbenzamide
  • 3-Amino-4-chlorobenzamide
  • 3-Amino-4-nitrobenzamide

Uniqueness

3-Amino-4-methoxybenzamide is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, such as 3-amino-4-methylbenzamide, which has a methyl group instead of a methoxy group. The methoxy group can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCJNDAQNPWMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066206
Record name Benzamide, 3-amino-4-methoxy-
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17481-27-5
Record name 3-Amino-4-methoxybenzamide
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Record name Benzamide, 3-amino-4-methoxy-
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Record name Benzamide, 3-amino-4-methoxy-
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Record name Benzamide, 3-amino-4-methoxy-
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Record name 3-amino-4-methoxybenzamide
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Record name 3-Amino-4-methoxybenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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